molecular formula C20H26N4O2 B2774664 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034258-08-5

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2774664
CAS No.: 2034258-08-5
M. Wt: 354.454
InChI Key: OHGUDPNRMYKHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that features a methoxybenzyl group, a pyridinyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps. One common route includes the reaction of 4-methoxybenzylamine with an isocyanate derivative to form the urea linkage. The pyridinyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where the piperidine ring is functionalized with a pyridine group under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method can enhance the yield and purity of the final product by minimizing side reactions and providing precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzyl derivative.

    Reduction: Formation of a fully saturated piperidine ring.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity, while the pyridinyl-piperidinyl moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)-3-(pyridin-3-yl)urea: Lacks the piperidinyl group, which may affect its binding properties.

    1-(4-Methoxybenzyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea: Similar structure but with a different position of the pyridine ring, potentially altering its activity.

    1-(4-Methoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea: Another positional isomer with different pharmacological properties.

Uniqueness

1-(4-Methoxybenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the methoxybenzyl group can enhance its lipophilicity, while the pyridinyl-piperidinyl moiety can provide specific binding interactions with molecular targets.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-26-19-6-4-16(5-7-19)13-22-20(25)23-14-17-8-11-24(12-9-17)18-3-2-10-21-15-18/h2-7,10,15,17H,8-9,11-14H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGUDPNRMYKHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.